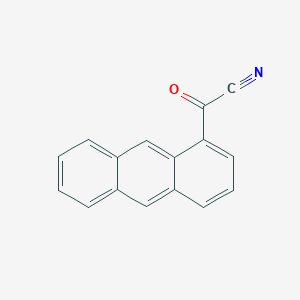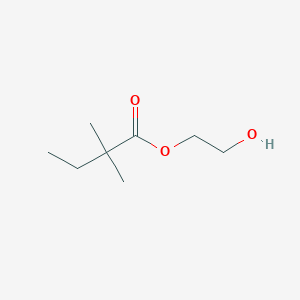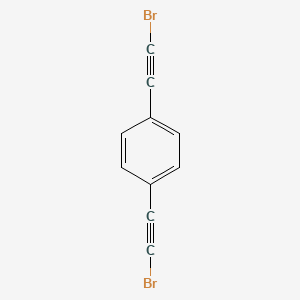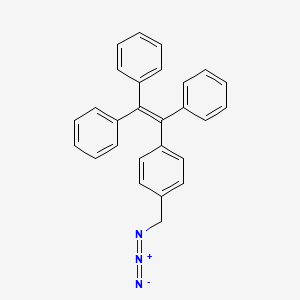
trans-2-(4-Tert-butylphenyl)cyclopropanecarboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of trans-2-(4-Tert-butylphenyl)cyclopropanecarboxylic acid is C14H18O2 . It has a molecular weight of 218.29 .Physical And Chemical Properties Analysis
The physical and chemical properties of trans-2-(4-Tert-butylphenyl)cyclopropanecarboxylic acid include a molecular weight of 218.29 . More detailed properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antiallergic and Antiasthmatic Properties
Research has shown compounds similar to trans-2-(4-Tert-butylphenyl)cyclopropanecarboxylic acid, such as trans-4-guanidinomethylcyclohexanecarboxylic acid p-tert-butylphenyl ester hydrochloride (NCO-650), exhibit significant antiallergic and antiasthmatic effects. In studies involving anesthetized dogs, NCO-650 markedly inhibited asthmatic bronchoconstriction induced by Ascaris suum antigen inhalation, suggesting potential for the treatment of bronchial asthma without notable anti-cholinergic effects or changes in airway secretion viscosity (Misawa, Takenouchi, Sato, & Yanaura, 1987).
Effects on Drug-Metabolizing Enzymes and Liver Structure
Another study on the effects of NCO-650 and its metabolite, p-tert-butylphenol (BP), in rats revealed that these compounds can influence drug-metabolizing enzymes and the fine structure of the liver. The administration of NCO-650 and BP inhibited certain enzyme activities and induced changes in the liver's fine structure, such as swelling and alterations in the endoplasmic reticulum, suggesting potential implications in liver function and drug metabolism (Nakayama, Kawashima, Kasahara, & Sakamoto, 1988).
Environmental and Biomonitoring Studies
Environmental and biomonitoring studies have focused on the metabolites of related compounds, such as lysmeral and cypermethrin, to assess exposure levels in various populations. For instance, the metabolites of lysmeral, a synthetic fragrance, were quantified in urine samples of German children and adolescents, providing insight into environmental exposure levels and potential health implications (Murawski et al., 2020). Similarly, studies on cypermethrin metabolites in humans have helped understand the metabolism and excretion patterns following exposure, aiding in the assessment of occupational and environmental health risks (Eadsforth & Baldwin, 1983).
Mecanismo De Acción
Target of Action
It’s known that cyclopropane carboxylic acids and their derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Cyclopropane carboxylic acids and their derivatives are known to participate in various chemical reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Cyclopropane carboxylic acids and their derivatives can potentially influence a variety of biochemical pathways due to their ability to interact with various enzymes and receptors .
Result of Action
The compound’s interactions with its targets can lead to various downstream effects, influencing cellular processes and potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
(1R,2R)-2-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(15)16/h4-7,11-12H,8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPQFLQUUUWDQU-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenyl]-, trans- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)




